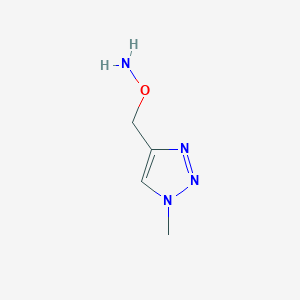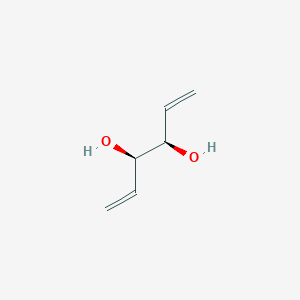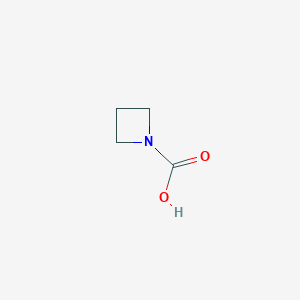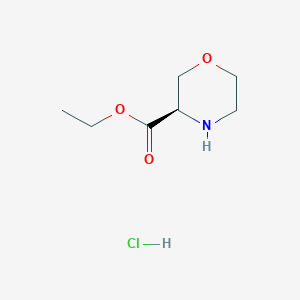
O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: The use of flow chemistry and continuous processing can enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups attached to it.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of amines or other reduced derivatives .
Applications De Recherche Scientifique
Chemistry: O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine is used as a ligand in coordination chemistry, particularly in the stabilization of metal ions in catalytic processes .
Biology: In biological research, this compound is used in the development of enzyme inhibitors and as a building block for the synthesis of bioactive molecules .
Industry: In industrial applications, it is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mécanisme D'action
The mechanism of action of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine involves its ability to coordinate with metal ions, thereby stabilizing them and enhancing their catalytic activity. This coordination can influence various biochemical pathways, depending on the specific metal ion and the biological context .
Comparaison Avec Des Composés Similaires
- 1-(1H-1,2,3-Triazol-4-yl)methanamine
- 1-(1H-1,2,3-Triazol-4-yl)methylhydrazine
- 1-(1H-1,2,3-Triazol-4-yl)methylhydroxylamine
Uniqueness: O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. This makes it particularly valuable in the development of novel catalysts and bioactive compounds .
Propriétés
Formule moléculaire |
C4H8N4O |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
O-[(1-methyltriazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C4H8N4O/c1-8-2-4(3-9-5)6-7-8/h2H,3,5H2,1H3 |
Clé InChI |
LUWOPBUYFCEFAM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)










![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)


